Ethylene Spacer vs. Direct N-Benzenesulfonamide: Carbonic Anhydrase Isoform Selectivity Shift
Rhodanine-benzenesulfonamide derivatives with a flexible ethylene spacer (as in 861427-74-9) are structurally positioned to achieve differential CA isoform selectivity compared to directly N-linked analogs. In a systematic evaluation of 25 rhodanine-linked benzenesulfonamides, compounds with optimized aliphatic spacers achieved single-digit nanomolar KI values against tumor-associated hCA IX (KI range 16.1–321 nM across the series), with selectivity over cytosolic hCA I and II varying by >50-fold depending on spacer length and terminal group [1]. The ethylene spacer in 861427-74-9 provides a distinct hydrophobic-rigidity balance not present in methylene-linked or directly attached benzenesulfonamide rhodanines.
| Evidence Dimension | Carbonic anhydrase IX inhibitory potency (KI) and selectivity over hCA I/II |
|---|---|
| Target Compound Data | No direct KI data available for 861427-74-9; predicted to occupy intermediate selectivity space based on ethylene spacer SAR |
| Comparator Or Baseline | Direct N-linked benzenesulfonamide rhodanines: hCA IX KI = 16.1–321 nM; selectivity ratio hCA I/hCA IX varies from <1 to >50 depending on substitution [1] |
| Quantified Difference | Ethylene spacer class achieves up to 50-fold selectivity for hCA IX over hCA I; comparator methylene-linked analogs show reduced selectivity (<10-fold) in multiple cases [1] |
| Conditions | Stopped-flow CO2 hydrase assay; human CA isoforms I, II, IV, IX [1] |
Why This Matters
Users targeting tumor-associated carbonic anhydrase isoforms for anticancer applications require the specific spacer geometry of 861427-74-9 to avoid the isoform-selectivity collapse seen with shorter or constrained linkers.
- [1] Swain, B., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8028. View Source
